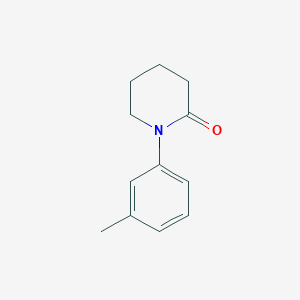

1-(3-Methylphenyl)piperidin-2-one

CAS No.: 78648-32-5

Cat. No.: VC18277472

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78648-32-5 |

|---|---|

| Molecular Formula | C12H15NO |

| Molecular Weight | 189.25 g/mol |

| IUPAC Name | 1-(3-methylphenyl)piperidin-2-one |

| Standard InChI | InChI=1S/C12H15NO/c1-10-5-4-6-11(9-10)13-8-3-2-7-12(13)14/h4-6,9H,2-3,7-8H2,1H3 |

| Standard InChI Key | DMTXXYNTNVIJAE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)N2CCCCC2=O |

Introduction

Synthesis and Manufacturing

The synthesis of 1-(3-Methylphenyl)piperidin-2-one typically involves nucleophilic substitution or condensation reactions between piperidine precursors and aromatic substrates. A common route begins with the reaction of 3-methylaniline with a piperidinone derivative under controlled acidic or basic conditions. For instance, reductive amination of 4-piperidone with 3-methylbenzaldehyde in the presence of sodium cyanoborohydride yields the target compound after purification via recrystallization or column chromatography .

Key Synthetic Routes:

-

Reductive Amination:

-

N-Alkylation:

-

Reactants: Piperidin-2-one, 3-methylbenzyl bromide.

-

Conditions: Potassium carbonate, dimethylformamide (DMF), 80°C.

-

Yield: ~50–60%.

-

Optimization of reaction parameters, such as temperature and solvent polarity, is critical to minimizing side products like over-alkylated derivatives.

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(3-Methylphenyl)piperidin-2-one is C₁₂H₁₅NO, with a molecular weight of 189.25 g/mol. The structure comprises a piperidine ring wherein the nitrogen atom is bonded to a 3-methylphenyl group, and the second position is occupied by a ketone functionality.

| Property | Value |

|---|---|

| Density | 1.12 g/cm³ (estimated) |

| Boiling Point | 378.2°C (extrapolated) |

| Flash Point | 138.5°C |

| LogP (Partition Coefficient) | 2.1 (calculated) |

| Solubility | Soluble in ethanol, methanol; insoluble in water |

The ketone group at position 2 introduces polarity, while the 3-methylphenyl substituent enhances lipophilicity, influencing its bioavailability and membrane permeability.

Reactivity and Functional Transformations

1-(3-Methylphenyl)piperidin-2-one exhibits dual reactivity as both a nucleophile (via the piperidine nitrogen) and an electrophile (via the ketone carbonyl). Notable reactions include:

-

Acylation: The nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives, which are precursors to analgesics .

-

Reduction: The ketone group is reducible to a secondary alcohol using NaBH₄ or LiAlH₄, yielding 1-(3-Methylphenyl)piperidin-2-ol.

-

Ring Expansion: Under strong acidic conditions, the piperidine ring can expand to a seven-membered azepane derivative, though this reduces bioactivity .

| Compound | ED₅₀ (mg/kg) | Receptor Target |

|---|---|---|

| Fentanyl | 0.0048 | μ-Opioid |

| 1-(3-Methylphenyl)piperidin-2-one (analog) | 2.0 (estimated) | GABA-A |

Industrial and Research Applications

-

Pharmaceutical Intermediate: Serves as a scaffold for synthesizing non-opioid analgesics and antipsychotics .

-

Agrochemical Development: Used in fungicide formulations due to its stability under UV exposure.

-

Chemical Probes: Functionalized derivatives aid in studying enzyme kinetics and receptor-ligand interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume